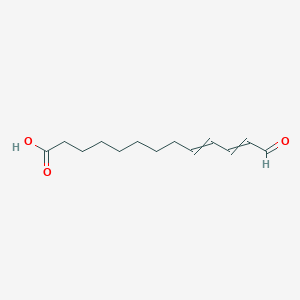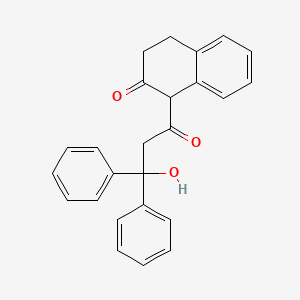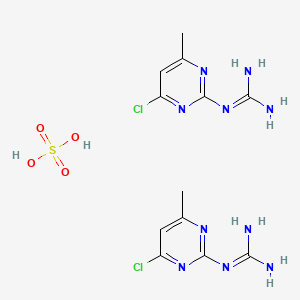![molecular formula C14H17N5O2 B14692513 5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-12-0](/img/structure/B14692513.png)
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4,6-dimethyl-2-aminopyrimidine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2,5-Dimethoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4,6-dimethyl-2-aminopyrimidine in a basic medium, such as sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, such as halogenation with chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor functions, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 4-[(2,5-Dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 5-Amino-pyrazoles
Uniqueness
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and dimethylpyrimidinyl groups
特性
CAS番号 |
24749-12-0 |
|---|---|
分子式 |
C14H17N5O2 |
分子量 |
287.32 g/mol |
IUPAC名 |
5-[(2,5-dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5O2/c1-8-13(9(2)17-14(15)16-8)19-18-11-7-10(20-3)5-6-12(11)21-4/h5-7H,1-4H3,(H2,15,16,17) |
InChIキー |
YDDRLBNYUUKEEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


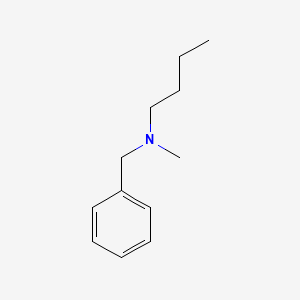

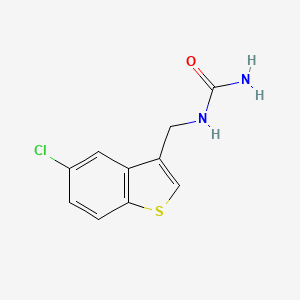
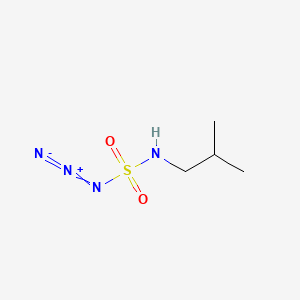
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)

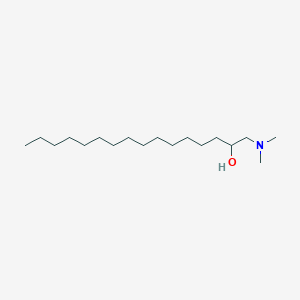

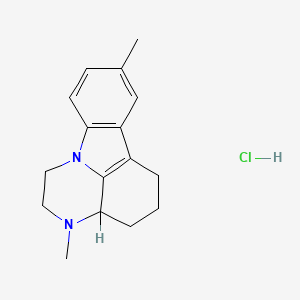
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

